molecular formula C10H20N2 B1424981 9-Ethyl-6,9-diazaspiro[4.5]decane CAS No. 1248907-41-6

9-Ethyl-6,9-diazaspiro[4.5]decane

Cat. No.: B1424981
CAS No.: 1248907-41-6
M. Wt: 168.28 g/mol
InChI Key: HYPFMRATBGHZOC-UHFFFAOYSA-N
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Description

9-Ethyl-6,9-diazaspiro[4.5]decane is a valuable diazaspirocyclic compound featuring a spirocyclic scaffold that provides molecular rigidity and three-dimensional structure, making it a privileged structure in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and building block for the preparation of more complex bioactive molecules. The diazaspiro[4.5]decane core is of significant research interest, particularly in the development of central nervous system (CNS) active agents. Derivatives based on this scaffold have been investigated as potential tryptophan hydroxylase inhibitors for the treatment of disorders related to serotonin . Furthermore, structurally related 6,9-diazaspiro[4.5]decane derivatives have demonstrated promising anticonvulsant profiles in preclinical models, showcasing the therapeutic potential of this chemical architecture . Researchers utilize this compound as a key starting material for the synthesis of various spirocyclic derivatives, exploring its application in creating potential antidepressants, anxiolytics, and anticonvulsants . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethyl-6,9-diazaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-12-8-7-11-10(9-12)5-3-4-6-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPFMRATBGHZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC2(C1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Chemical Transformations Involving 9 Ethyl 6,9 Diazaspiro 4.5 Decane and Its Precursors

Detailed Reaction Mechanisms for Spiro Ring Formation

The formation of the 6,9-diazaspiro[4.5]decane core, the foundational structure of 9-Ethyl-6,9-diazaspiro[4.5]decane, can be achieved through several synthetic strategies. One plausible and widely utilized approach involves the condensation of a cyclic ketone precursor with a diamine. A common precursor for the five-membered ring is 1,4-dioxaspiro[4.5]decan-8-one, which upon reaction with ethylenediamine (B42938), can lead to the formation of the diazaspirocyclic system.

A probable mechanism for this transformation involves an initial nucleophilic attack of one of the amino groups of ethylenediamine on the carbonyl carbon of the ketone. This is followed by a proton transfer and subsequent dehydration to form an imine intermediate. The second amino group then undergoes an intramolecular cyclization by attacking the imine carbon, leading to the formation of a six-membered heterocyclic ring fused at the spiro center. This intramolecular cyclization is a key step in the formation of the spirocyclic framework. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.

Another innovative approach to the synthesis of diazaspiro[4.5]decane scaffolds involves a domino reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of a palladium catalyst. This method is notable for the formation of three new carbon-carbon bonds in a single operation, involving a highly regioselective C-C coupling and the spiro scaffold formation step nih.gov.

The general reaction scheme for the condensation reaction can be represented as follows:

Reactant 1Reactant 2CatalystProduct
Cyclohexanone derivativeEthylenediamineAcid (e.g., p-TSA)6,9-diazaspiro[4.5]decane

Investigation of Regioselectivity and Stereoselectivity in Functionalization Reactions

The introduction of the ethyl group at the N9 position of the 6,9-diazaspiro[4.5]decane scaffold is a critical functionalization step. The regioselectivity of this N-alkylation is a key consideration, as the two nitrogen atoms in the parent scaffold are not equivalent. The N6 nitrogen is part of a six-membered ring and is adjacent to the spiro center, while the N9 nitrogen is part of the same ring but further away.

The regioselectivity of N-alkylation in such heterocyclic systems is influenced by several factors, including steric hindrance and the electronic environment of the nitrogen atoms. In many cases, alkylation occurs preferentially at the less sterically hindered nitrogen atom. The specific reaction conditions, such as the choice of base, solvent, and alkylating agent, can significantly influence the regiochemical outcome d-nb.infonih.gov. For instance, the use of a bulky base might favor alkylation at the more accessible nitrogen atom.

Stereoselectivity is another crucial aspect, particularly if the precursor molecules contain chiral centers or if the reaction conditions induce chirality. The formation of the spiro center itself can lead to stereoisomers. The stereocontrolled synthesis of diazaspiro compounds is an active area of research, often employing chiral auxiliaries or catalysts to achieve high enantiomeric or diastereomeric excess. While specific studies on the stereoselective synthesis of this compound are not extensively documented, principles from related stereoselective syntheses of diazaheterocycles can be applied.

Kinetic and Thermodynamic Factors Governing Spirocyclization Processes

The formation of the spirocyclic system is governed by both kinetic and thermodynamic principles. The reaction can be under either kinetic or thermodynamic control, depending on the reaction conditions such as temperature and reaction time wikipedia.orglibretexts.orglibretexts.orgresearchgate.netkhanacademy.org.

Under kinetic control, the product that is formed fastest will be the major product. This is typically the product that is formed via the lowest energy transition state. In the context of spirocyclization, this might favor the formation of a less stable, but more rapidly formed, ring system.

Conversely, under thermodynamic control, the most stable product will be the major product. This is achieved when the reaction is reversible, allowing for an equilibrium to be established where the product with the lowest Gibbs free energy predominates. For the 6,9-diazaspiro[4.5]decane system, the thermodynamic product would be the one with the most stable conformation of both the five-membered and six-membered rings, minimizing steric and torsional strain.

The interplay between kinetic and thermodynamic control can be manipulated by adjusting the reaction conditions. For example, lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibration and favor the thermodynamic product. The choice of solvent can also play a role by stabilizing transition states or intermediates to different extents, thereby influencing the reaction pathway.

A summary of factors influencing the spirocyclization process is provided in the table below:

FactorInfluence on Kinetic ControlInfluence on Thermodynamic Control
Temperature Favored at lower temperaturesFavored at higher temperatures
Reaction Time Favored with shorter reaction timesFavored with longer reaction times
Reversibility Favored in irreversible reactionsFavored in reversible reactions
Catalyst Can lower the activation energy for the kinetic pathwayCan facilitate equilibration to the thermodynamic product

Chemical Transformations and Derivatization of the 9 Ethyl 6,9 Diazaspiro 4.5 Decane Scaffold

N-Substitution Reactions on the Piperidine (B6355638) and Pyrrolidine (B122466) Nitrogen Atoms

The 9-Ethyl-6,9-diazaspiro[4.5]decane core features two distinct nitrogen atoms available for substitution: a secondary amine within the pyrrolidine ring and a tertiary amine in the piperidine ring, which already bears an ethyl group. The differing nature of these nitrogens dictates their reactivity.

The secondary amine of the pyrrolidine ring is a prime site for a range of N-substitution reactions. Standard alkylation conditions, employing alkyl halides or tosylates in the presence of a base, would be expected to readily introduce a variety of alkyl groups. Furthermore, this nitrogen is amenable to N-acylation using acyl chlorides or anhydrides to form the corresponding amides. Reductive amination, reacting the secondary amine with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, offers another pathway to more complex N-substituted derivatives.

The tertiary nitrogen of the piperidine ring is less reactive in terms of substitution but can undergo quaternization reactions. Treatment with alkyl halides, particularly reactive ones such as methyl iodide, would lead to the formation of a quaternary ammonium (B1175870) salt. This transformation would introduce a positive charge and significantly alter the molecule's solubility and electronic properties.

Modifications Leading to Diketo and Imide Derivatives

The synthesis of diketo and imide derivatives from the this compound scaffold would likely involve oxidation of the carbon atoms adjacent to the nitrogen atoms. For instance, oxidation of the methylene (B1212753) groups alpha to the pyrrolidine and piperidine nitrogens could potentially yield a diketo derivative. This transformation would require potent oxidizing agents, and the reaction conditions would need to be carefully controlled to avoid over-oxidation or ring cleavage.

The formation of an imide derivative would necessitate the presence of a dicarbonyl functionality. One hypothetical route could involve the reaction of a precursor containing a primary amine with a cyclic anhydride, followed by cyclization to form the spiro-imide structure. However, direct transformation of the existing this compound to an imide derivative is not a straightforward process and would likely involve a multi-step synthetic sequence.

Functional Group Interconversions on the Carbocyclic Ring

The carbocyclic ring of this compound, being a saturated hydrocarbon ring, is relatively unreactive. However, the introduction of functional groups through methods such as free-radical halogenation could provide a handle for further transformations. Once a halogen is introduced, a variety of functional group interconversions become possible.

For example, a halogenated derivative could undergo nucleophilic substitution to introduce hydroxyl, cyano, or azide (B81097) groups. Elimination reactions could generate a double bond within the carbocyclic ring, which could then be subjected to a host of alkene addition reactions, such as hydrogenation, hydration, or dihydroxylation, to introduce further functionality. The specific course of these reactions would depend on the position of the initial functionalization and the stereochemical constraints imposed by the spirocyclic system. General principles of functional group interconversion are well-established in organic chemistry.

Ring Expansions and Contractions from Related Spirocyclic Precursors

Ring expansions and contractions are powerful transformations in organic synthesis for accessing different ring sizes. For diazaspiro[4.5]decane systems, these reactions can be envisioned to modify either the pyrrolidine or the piperidine ring.

A common method for ring expansion is the Tiffeneau-Demjanov rearrangement, which typically involves the diazotization of a primary amine on a side chain attached to the ring, followed by a carbon-carbon bond migration. While this compound itself does not possess the required functionality for this specific rearrangement, a precursor with an appropriately placed aminomethyl group on the carbocycle could theoretically undergo such a transformation to expand the carbocyclic ring.

Ring contractions are less common but can be achieved through specific rearrangements, such as the Favorskii rearrangement of α-halo ketones. To apply this to the diazaspiro[4.5]decane system, a ketone functionality would first need to be introduced on the carbocyclic ring, followed by α-halogenation. Treatment with a base could then induce a ring contraction. The feasibility of these transformations would be highly dependent on the synthesis of suitably functionalized spirocyclic precursors. General strategies for ring expansion and contraction often involve carbocation or carbenoid intermediates. wikipedia.orgchemistrysteps.com

Advanced Spectroscopic and Analytical Methods for Structural Elucidation of 9 Ethyl 6,9 Diazaspiro 4.5 Decane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides unambiguous evidence for the connectivity and stereochemistry of 9-Ethyl-6,9-diazaspiro[4.5]decane.

One-Dimensional NMR (¹H, ¹³C, D₂O Exchange) Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the spirocyclic core. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the methyl protons, and a triplet for the methyl protons (-CH₃) coupled to the methylene protons. The protons on the piperazine (B1678402) and cyclopentane (B165970) rings of the diazaspiro[4.5]decane moiety will show more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton of the secondary amine (N-H) is expected to appear as a broad singlet, which can be confirmed by D₂O exchange.

D₂O Exchange: Upon addition of a drop of deuterium (B1214612) oxide (D₂O) to the NMR sample, the labile N-H proton will exchange with deuterium. This results in the disappearance of the N-H signal in the ¹H NMR spectrum, confirming its identity.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, a total of 10 distinct carbon signals are anticipated, corresponding to the two carbons of the ethyl group and the eight carbons of the diazaspiro[4.5]decane framework. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbons directly attached to the nitrogen atoms will be deshielded and appear at a higher chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₂-CH₃ ~2.5 (q) ~48
N-CH₂-CH₃ ~1.1 (t) ~12
Piperazine-CH₂ (adjacent to N-Et) ~2.6-2.8 (m) ~50-55
Piperazine-CH₂ (adjacent to NH) ~2.8-3.0 (m) ~45-50
Spiro-C - ~60-65
Cyclopentane-CH₂ ~1.5-1.8 (m) ~25-35
N-H ~1.5-2.5 (br s) -

Note: Predicted chemical shifts are based on data from similar N-alkylated diamine and spirocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR (COSY, HMQC, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, as well as between adjacent protons within the cyclopentane and piperazine rings. sdsu.eduyoutube.com This helps to trace the connectivity of the hydrocarbon chains.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms (¹JCH). sdsu.edunih.gov Each cross-peak in the HSQC/HMQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton. youtube.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com HMBC is particularly useful for identifying quaternary carbons (like the spiro carbon) and for connecting different fragments of the molecule. For instance, it would show correlations between the ethyl group protons and the carbons of the piperazine ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could help to establish the relative orientation of the ethyl group with respect to the spirocyclic system.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion, which must be consistent with the proposed structure of this compound (C₁₀H₂₀N₂). The predicted exact mass for the protonated molecule [M+H]⁺ is a key piece of data for confirming the identity of the compound.

Fragmentation Pathways in Electron Ionization (EI) Mass Spectrometry for Structural Insights

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a characteristic manner. The fragmentation pattern can provide valuable structural information. For aliphatic amines like this compound, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of stable iminium ions. The fragmentation of the spirocyclic system would also produce a unique set of fragment ions that can be used to confirm the structure.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-H bonds.

Table 2: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
N-H (secondary amine) 3300-3500 (broad) Stretching
C-H (alkane) 2850-2960 Stretching
C-N 1000-1250 Stretching
N-H 1550-1650 Bending

The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine. The sharp bands in the 2850-2960 cm⁻¹ region correspond to the C-H stretching vibrations of the ethyl and spirocyclic alkyl groups. The C-N stretching and N-H bending vibrations would appear in the fingerprint region of the spectrum. The absence of characteristic bands for other functional groups (e.g., C=O, O-H) would further support the proposed structure.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by quantifying its constituent elements. For this compound, with a theoretical molecular formula of C₁₀H₂₀N₂, the expected elemental composition would be:

Carbon (C): 71.37%

Hydrogen (H): 11.98%

Nitrogen (N): 16.65%

This analysis is typically performed using a CHN analyzer, which involves the combustion of the sample at high temperatures. The resulting gaseous products (CO₂, H₂O, and N₂) are then quantified to determine the percentage of each element in the original sample.

Interactive Data Table: Theoretical vs. Experimental Elemental Composition

ElementTheoretical %Experimental %
Carbon (C)71.37Data not available
Hydrogen (H)11.98Data not available
Nitrogen (N)16.65Data not available

No published experimental data for the elemental analysis of this compound could be found in the reviewed scientific literature.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice. This technique would be instrumental in unequivocally confirming the spirocyclic structure of this compound, including bond lengths, bond angles, and the conformation of the piperidine (B6355638) and cyclopentane rings. Furthermore, for a chiral compound, X-ray crystallography of a single crystal can determine the absolute configuration of its stereocenters.

A successful crystallographic study would yield a detailed set of crystallographic parameters.

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
Z (molecules per unit cell)Data not available
Calculated density (g/cm³)Data not available
R-factorData not available

A search of crystallographic databases and the broader scientific literature did not yield any results for the single-crystal X-ray structure of this compound.

Theoretical and Computational Chemistry Studies on 9 Ethyl 6,9 Diazaspiro 4.5 Decane and Analogous Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, rooted in the principles of quantum mechanics, are powerful tools for elucidating the fundamental characteristics of molecules. These methods are employed to predict a wide array of molecular properties with a high degree of accuracy.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 9-Ethyl-6,9-diazaspiro[4.5]decane, which features a spirocyclic system and an ethyl group, multiple low-energy conformations are possible.

Conformational analysis involves a systematic search for these various stable conformations and the transition states that connect them. This is critical as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation. Computational studies on analogous aza-spiro ring formations have demonstrated the importance of understanding the diverse conformations in transition states to predict stereoselectivity. nih.govelsevierpure.com For instance, in similar systems, conformational anchoring through non-covalent interactions like CH-O hydrogen bonds and CH-π interactions has been shown to be critical for asymmetric induction. nih.govelsevierpure.com The exploration of the conformational space of this compound would likely involve varying the pucker of the rings and the orientation of the ethyl group to identify all energetically accessible conformers.

Illustrative Data Table for Conformational Analysis:

Table 1: Calculated Relative Energies of this compound Conformers
Conformer Relative Energy (kcal/mol) Population (%) at 298.15 K
Chair-Chair (Equatorial Ethyl) 0.00 75.2
Chair-Chair (Axial Ethyl) 1.20 12.5
Chair-Twist-Boat 2.50 2.3
... ... ...

Note: This data is illustrative and represents the type of information obtained from conformational analysis.

Quantum chemical calculations provide detailed information about the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations help in predicting the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Other reactivity descriptors that can be calculated include:

Electron Density: Reveals the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Electrostatic Potential (ESP) Map: Visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.

Illustrative Data Table for Reactivity Parameters:

Table 2: Calculated Electronic Properties of this compound
Parameter Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 1.8 D
... ...

Note: This data is illustrative and represents the type of information obtained from electronic structure calculations.

Computational methods can accurately predict various spectroscopic data, which is invaluable for structure elucidation and verification. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. rsc.orgimist.ma This method has been successfully applied to a wide range of organic molecules, aiding in the assignment of complex NMR spectra and the differentiation of isomers. nih.govresearchgate.net

For this compound, GIAO calculations would predict the 1H and 13C NMR chemical shifts. By comparing the calculated shifts with experimental data, the proposed structure can be confirmed. Furthermore, these calculations can help in assigning specific signals to particular atoms within the molecule, which can be challenging for complex structures. The accuracy of these predictions is often improved by using appropriate levels of theory and basis sets, and by considering solvent effects. conicet.gov.ar

Illustrative Data Table for Predicted NMR Shifts:

Table 3: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
Carbon Atom Predicted Chemical Shift (GIAO) Experimental Chemical Shift
C1 35.2 34.8
C2 25.8 25.5
C3 26.1 25.9
... ... ...

Note: This data is illustrative and represents the type of information obtained from GIAO NMR calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational space and the study of time-dependent properties.

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and observing its movements and conformational changes over a period of nanoseconds or even microseconds. This approach is particularly useful for:

Sampling a wider range of conformations: MD can uncover conformations that might be missed by static geometry optimization methods.

Understanding the influence of solvent: The explicit inclusion of solvent molecules provides a more realistic model of the molecule's behavior in solution.

Studying dynamic processes: MD can be used to investigate processes such as ring-flipping or the rotation of the ethyl group.

The trajectory from an MD simulation can be analyzed to determine the relative populations of different conformations and the free energy landscape of the molecule.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. The development of a QSRR model for a class of compounds like diazaspiro[4.5]decane derivatives would involve:

Dataset compilation: A set of analogous compounds with known experimental reactivity data is required.

Descriptor calculation: For each compound in the dataset, a variety of molecular descriptors are calculated using computational methods. These can include constitutional, topological, geometrical, and electronic descriptors.

Model building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the reactivity.

Model validation: The predictive power of the QSRR model is assessed using internal and external validation techniques.

Once a robust QSRR model is developed, it can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. For this compound and its analogs, a QSRR model could, for example, predict their basicity or nucleophilicity based on calculated structural and electronic parameters.

Role of 9 Ethyl 6,9 Diazaspiro 4.5 Decane and Its Derivatives As Chemical Building Blocks

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of many spirocyclic systems, once resolved, makes them powerful tools in asymmetric synthesis. While specific studies on the chiral resolution and application of 9-Ethyl-6,9-diazaspiro[4.5]decane are not extensively documented, the broader class of spirodiamines is recognized for its potential in creating chiral ligands for metal-catalyzed reactions or as chiral organocatalysts.

The synthesis of enantiomerically enriched spirocycles is a key focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. whiterose.ac.uk The rigid spirocyclic framework can effectively transfer chiral information, leading to high stereoselectivity in chemical transformations. For instance, derivatives of diazaspiro[4.5]decanes can be envisioned as ligands for transition metals, where the stereochemistry of the spiro center dictates the facial selectivity of reactions such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions.

The general approach to utilizing such compounds in asymmetric synthesis involves:

Resolution of Racemates: The racemic mixture of a substituted diazaspiro[4.5]decane can be separated into its constituent enantiomers using chiral acids or through enzymatic resolution.

Asymmetric Synthesis: Direct asymmetric synthesis of the chiral spirocycle can be achieved using a chiral auxiliary or a chiral catalyst.

Application as a Chiral Ligand or Catalyst: The enantiomerically pure spirodiamine can then be used to induce chirality in a separate reaction.

Precursors for Advanced Nitrogen-Containing Heterocyclic Scaffolds

The 6,9-diazaspiro[4.5]decane core is a versatile precursor for the synthesis of more complex, polycyclic heterocyclic systems. The presence of two nitrogen atoms at positions 6 and 9 allows for a variety of chemical transformations to build additional rings or introduce diverse functional groups.

One common strategy involves the reaction of the diamine with bifunctional electrophiles to construct new heterocyclic rings fused or bridged to the spirocyclic core. For example, reaction with α,β-unsaturated ketones can lead to the formation of novel polycyclic systems. A one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported through a domino reaction involving unactivated yne-en-ynes and aryl halides in the presence of a palladium catalyst. rsc.org This highlights the utility of the spiro-diamine framework in constructing complex molecular architectures.

The synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates has been achieved through the reaction of 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylene (B1197577) diamine, showcasing a related approach to building upon a spirocyclic core. researchgate.net While this example involves a 1,4-diazaspiro system, the principle of using a diamine to construct more elaborate heterocyclic structures is directly applicable to this compound.

The following table provides examples of how the core diazaspiro[4.5]decane structure can be elaborated.

Starting MaterialReagent(s)Product TypeReference
Unactivated yne-en-ynes, Aryl halidesPd(OAc)2–PPh3Diazaspiro[4.5]decane with exocyclic double bond rsc.org
6-carbethoxy-3,5-diarylcyclohex-2-enones, Ethylene diaminep-TSA, Microwave7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates researchgate.net

Applications in the Generation of Chemical Libraries (Focus on Synthetic Chemistry)

The generation of chemical libraries for drug discovery and high-throughput screening relies on the availability of diverse and structurally unique scaffolds. Spirocyclic compounds are particularly attractive for this purpose due to their well-defined three-dimensional shapes, which can lead to improved target binding and selectivity.

This compound, with its two distinct nitrogen atoms, is an excellent candidate for combinatorial library synthesis. The differential reactivity of the N6 and N9 positions allows for selective functionalization, leading to a wide array of derivatives from a single scaffold. For instance, one nitrogen could be protected while the other is reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates). Subsequent deprotection and reaction at the second nitrogen with another set of building blocks can rapidly generate a large library of compounds.

The synthesis of spiropiperidines, a class of compounds that includes the 6,9-diazaspiro[4.5]decane framework, is a topic of significant interest in medicinal chemistry. whiterose.ac.uk The development of synthetic routes to approved drugs containing a spirocycle underscores the importance of these scaffolds in pharmaceutical research. nih.gov

Inspiration for the Development of Novel Synthetic Methodologies Exploiting the Spirocyclic Motif

The unique structural and conformational properties of spirocycles have inspired the development of new synthetic methods. The rigid nature of the spirocyclic core can be exploited to control the stereochemical outcome of reactions on appended side chains or to facilitate otherwise difficult cyclization reactions.

For example, the synthesis of spiroethers, which share the spirocyclic motif, has been the subject of numerous methodological studies. nih.gov These approaches, which include catalytic methods, cyclization reactions, and nucleophilic/electrophilic additions, can often be adapted for the synthesis of nitrogen-containing spirocycles like this compound.

Furthermore, the construction of the spirocyclic core itself has led to the development of innovative synthetic strategies. The one-step synthesis of diazaspiro[4.5]decane scaffolds mentioned earlier is a testament to the ongoing efforts to create these valuable structures more efficiently. rsc.org The development of synthetic routes to various azaspiro[4.5]decane derivatives continues to be an active area of research, with new methods for their construction being regularly reported. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 9-Ethyl-6,9-diazaspiro[4.5]decane and its derivatives?

The compound is typically synthesized via condensation reactions. For example, ethylenediamine can react with ketones or substituted piperidinones to form the spirocyclic core. In one method, ethylenediamine was condensed with 3-methyl-2,6-diphenylpiperidin-4-one under reflux conditions, yielding a structurally analogous spiro compound (6-methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane) . Key steps include optimizing solvent choice (e.g., ethanol or petroleum ether) and reaction time to maximize yield. Spectral techniques (IR, NMR) are critical for verifying the spiro structure and substituent positions.

Q. How can researchers characterize the stereochemistry of this compound derivatives?

X-ray crystallography is the gold standard for determining stereochemistry. For instance, the crystal structure of (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione revealed orthorhombic symmetry (space group P2₁2₁2₁) with specific lattice parameters (a = 21.141 Å, b = 7.222 Å) . Complementary methods include chiral HPLC or NMR analysis using shift reagents to resolve enantiomers.

Q. What are the standard protocols for evaluating the biological activity of spirocyclic compounds like this compound?

Antibacterial and antifungal assays are performed using agar diffusion methods. Dissolve the compound in ethanol or DMSO (0.03 g/mL), then apply to Müller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Zones of inhibition are measured after incubation . Controls should include solvent-only and reference antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-component syntheses of spirocyclic compounds?

Multi-component reactions (e.g., combining trimethoxybenzene, isobutyraldehyde, and nitriles) require precise stoichiometric ratios and catalyst selection. For example, using Lewis acids like ZnCl₂ can enhance cyclization efficiency. Reaction monitoring via TLC or in-situ FTIR helps identify intermediates and adjust heating times (typically 12–24 hours under reflux) . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating pure spiro products.

Q. What advanced spectroscopic techniques resolve contradictions in structural assignments of spirocyclic compounds?

Discrepancies in proposed structures can arise from overlapping NMR signals. High-resolution 2D NMR (e.g., COSY, HSQC, and NOESY) clarifies connectivity and spatial relationships. For example, NOESY correlations in 6-methyl-7,9-diphenyl-1,4,8-triazaspiro[4.5]decane confirmed the spiro junction and substituent orientations . Mass spectrometry (HRMS) and computational modeling (DFT) further validate proposed structures .

Q. How do substituents on the spiro core influence biological activity, and how can this be systematically studied?

Structure-activity relationship (SAR) studies require modular synthesis of derivatives with varied substituents (e.g., alkyl, aryl, or heteroatom groups). For example, replacing the ethyl group in this compound with a hydroxymethyl group altered antibacterial potency . Automated high-throughput screening assays can evaluate libraries of derivatives, while molecular docking predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What methodologies enable the analysis of hydrogen-bonding networks in spirocyclic crystal structures?

Synchrotron X-ray diffraction provides high-resolution data to map hydrogen bonds. In (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione, intermolecular N–H···O bonds stabilize the crystal lattice, visualized using software like Mercury . Hirshfeld surface analysis quantifies interaction contributions (e.g., van der Waals vs. hydrogen bonding), aiding in polymorph prediction .

Methodological Notes

  • Data Analysis : Use Rietveld refinement for crystallographic data to minimize residuals (R~wp~ < 10%) .
  • Statistical Validation : Apply ANOVA or Student’s t-test to biological assays (p < 0.05 for significance) .
  • Safety : Handle compounds with nitrile gloves and flame-retardant lab coats to avoid dermal exposure .

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9-Ethyl-6,9-diazaspiro[4.5]decane
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.